Eleven-Nineteen-Leukemia Protein IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eleven-Nineteen-Leukemia Protein IN-3 is a protein that plays a significant role in the regulation of gene expression. It is part of the YEATS domain-containing proteins, which are known for their ability to recognize acetylated histones and recruit other proteins to promote transcription. This protein is particularly important in the context of leukemia, where it is often involved in chromosomal translocations that lead to the development of acute myeloid leukemia (AML) and other cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-3 typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to induce protein expression, and the protein is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-3 primarily undergoes interactions with acetylated histones through its YEATS domain. This interaction is crucial for its role in gene regulation. The protein does not typically undergo traditional chemical reactions such as oxidation or reduction but rather participates in protein-protein interactions and post-translational modifications .

Common Reagents and Conditions: The primary reagents involved in the study of this compound are acetylated histones and other proteins that interact with it. Conditions for these interactions are typically physiological, involving buffers that mimic the intracellular environment .

Major Products: The major outcome of the interactions involving this compound is the regulation of gene expression. This can lead to the activation or repression of specific genes, depending on the context .

Applications De Recherche Scientifique

Eleven-Nineteen-Leukemia Protein IN-3 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 involves its YEATS domain, which binds to acetylated histones. This binding recruits other proteins, such as the Super Elongation Complex (SEC) and histone methyltransferase DOT1L, to the site of transcription. These complexes then promote the elongation of RNA transcripts and the activation of target genes . In the context of leukemia, this can lead to the uncontrolled proliferation of leukemic cells .

Comparaison Avec Des Composés Similaires

- AF9

- YEATS2

- GAS41

Propriétés

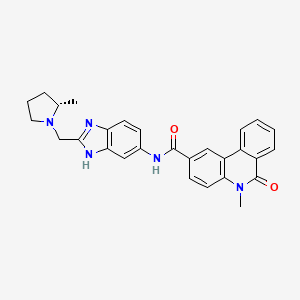

Formule moléculaire |

C28H27N5O2 |

|---|---|

Poids moléculaire |

465.5 g/mol |

Nom IUPAC |

5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide |

InChI |

InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1 |

Clé InChI |

CCTWWXZPDOYAIL-KRWDZBQOSA-N |

SMILES isomérique |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |

SMILES canonique |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)

![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)